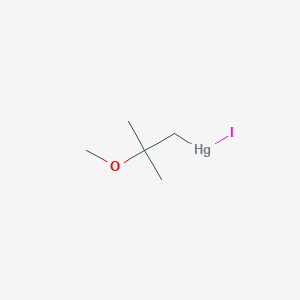

Iodo(2-methoxy-2-methylpropyl)mercury

Description

Historical Trajectories and Evolution of Organomercury Compound Synthesis

The synthesis of organomercury compounds dates back to the 19th century, making them among the earliest known organometallics. ucla.edu Early methods often involved the direct reaction of mercury with an alkyl iodide, a process that forms an alkylmercury iodide, which can be considered an organomercury analog of a Grignard reagent. libretexts.org Another foundational approach has been the use of other organometallic reagents, such as Grignard reagents (organomagnesium halides) and organolithium compounds, to alkylate mercury(II) salts. wikipedia.orgchemeurope.com For instance, diethylmercury (B1204316) can be synthesized by reacting mercury chloride with two equivalents of ethylmagnesium bromide. chemeurope.com

A significant advancement in organomercury synthesis was the development of mercuration reactions. Electron-rich aromatic compounds can undergo direct mercuration when treated with mercury(II) acetate (B1210297). wikipedia.orgchemeurope.com This electrophilic aromatic substitution reaction was first reported by Otto Dimroth in 1898. wikipedia.org The resulting arylmercury acetate can then be converted to the corresponding arylmercury halide by reaction with a salt like sodium chloride. wikipedia.orgchemeurope.com

Another important class of reactions for the synthesis of organomercury compounds is the solvomercuration of alkenes and alkynes. libretexts.org In this process, a mercury(II) salt adds across a double or triple bond in the presence of a solvent, which also acts as a nucleophile. libretexts.org This method, particularly oxymercuration-demercuration, became a valuable tool for the Markovnikov hydration of alkenes. chemeurope.com

The evolution of these synthetic methods has been driven by the desire for greater efficiency, selectivity, and functional group tolerance. The table below summarizes some of the key historical methods for the synthesis of organomercury compounds.

| Synthesis Method | Reactants | Product Type |

| Direct Reaction | Metallic Mercury, Alkyl Halide | Alkylmercury Halide |

| Transmetalation | Mercury(II) Halide, Grignard or Organolithium Reagent | Dialkyl- or Diarylmercury |

| Aromatic Mercuration | Electron-Rich Arene, Mercury(II) Acetate | Arylmercury Acetate |

| Solvomercuration | Alkene/Alkyne, Mercury(II) Salt, Solvent | Solvated Alkylmercury Salt |

Contemporary Relevance of Organomercury(II) Halides in Organic Synthesis

Despite concerns over their toxicity, organomercury(II) halides and other organomercurials continue to hold a place as versatile intermediates in modern organic synthesis. wikiwand.com Their utility stems from the predictable and controlled cleavage of the carbon-mercury bond. wikiwand.com One of the most significant contemporary applications is in transmetalation reactions, where the organic group is transferred from mercury to another metal, often a transition metal like palladium. wikipedia.orgwikiwand.com

Palladium-catalyzed cross-coupling reactions involving organomercurials have been used to form carbon-carbon bonds. wikipedia.orgwikiwand.com While the selectivity of these reactions can sometimes be low, it can be enhanced by the addition of halide salts. wikipedia.org Organomercury compounds also serve as precursors for the generation of carbenes. For example, phenyl(trichloromethyl)mercury (B1584556) can act as a source of dichlorocarbene (B158193). wikiwand.comchemeurope.com

Organomercury halides can be converted to organomercury hydrides, which possess a weak carbon-mercury bond that readily undergoes homolytic cleavage to produce alkyl radicals. wikiwand.com This property makes them useful in radical-mediated transformations.

The table below highlights some of the contemporary applications of organomercury(II) halides in organic synthesis.

| Application | Reaction Type | Description |

| Transmetalation | Cross-Coupling | Transfer of an organic group to a transition metal catalyst (e.g., palladium) for C-C bond formation. wikipedia.orgwikiwand.com |

| Carbene Generation | Elimination | Phenyl(trichloromethyl)mercury can release dichlorocarbene upon heating. wikiwand.comchemeurope.com |

| Radical Reactions | Homolytic Cleavage | Organomercury hydrides serve as precursors to alkyl radicals for various transformations. wikiwand.com |

Scope and Objectives of Academic Research on Iodo(2-methoxy-2-methylpropyl)mercury

A thorough search of the scientific literature and chemical databases did not yield any specific research focused on this compound. This suggests that this particular compound may not have been synthesized, or if it has, its properties and applications have not been reported in publicly accessible academic journals.

The hypothetical synthesis of this compound would likely involve the methoxymercuration of 2-methylpropene (isobutylene) followed by the displacement of the other mercury substituent with iodide. The methoxymercuration of an alkene like 2-methylpropene with a mercury(II) salt in methanol (B129727) would be expected to follow Markovnikov's rule, with the methoxy (B1213986) group adding to the more substituted carbon and the mercury atom adding to the less substituted carbon. Subsequent treatment with an iodide salt, such as potassium iodide, would then yield the target this compound.

Future academic research on this compound, should it be synthesized, would likely focus on its structural characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Further studies would likely investigate its reactivity, particularly in the context of the reactions discussed in the previous section, such as palladium-catalyzed cross-coupling reactions or its potential as a precursor for specific radical species. The stability and decomposition pathways of the compound would also be of fundamental interest.

Properties

CAS No. |

51930-62-2 |

|---|---|

Molecular Formula |

C5H11HgIO |

Molecular Weight |

414.64 g/mol |

IUPAC Name |

iodo-(2-methoxy-2-methylpropyl)mercury |

InChI |

InChI=1S/C5H11O.Hg.HI/c1-5(2,3)6-4;;/h1H2,2-4H3;;1H/q;+1;/p-1 |

InChI Key |

JDTHGFRQTUPPHY-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C[Hg]I)OC |

Origin of Product |

United States |

Synthetic Methodologies for Iodo 2 Methoxy 2 Methylpropyl Mercury and Analogous Organomercury Ii Species

Direct Organomercuration Pathways

Direct organomercuration involves the formation of a carbon-mercury bond through the direct reaction of mercury-containing reagents with suitable organic precursors.

Stoichiometric Reactions of Elemental Mercury with Alkyl Iodides

One of the fundamental routes to organomercury compounds involves the direct reaction of elemental mercury with an alkyl iodide. libretexts.org This reaction yields an alkylmercuric iodide (RHgI), which is an analogue of a Grignard reagent. libretexts.org The process can be facilitated by irradiating the reaction mixture with visible light in the presence of a catalytic amount of iodine, mercurous iodide, or mercuric iodide. google.com The reaction proceeds with the elemental mercury reacting with the alkyl iodide to form the desired organomercury halide. libretexts.orggoogle.com For instance, the interaction of methyl iodide with mercury can produce methylmercuric iodide. google.com

| Reactants | Catalyst/Conditions | Product |

| Elemental Mercury (Hg) | Visible light, Iodine (I2) | Alkylmercuric Iodide (RHgI) |

| Alkyl Iodide (RI) |

This interactive table summarizes the key components of the direct reaction of elemental mercury with alkyl iodides.

The reaction mechanism involves the oxidation of metallic mercury (Hg(0)) to Hg(II). In some related systems, iodine-adducts of certain organic molecules have been shown to oxidize liquid mercury directly to form stable Hg(II) complexes. rsc.org

Synthesis via Trialkylboranes and Mercury(II) Salts

An alternative pathway for preparing organomercury compounds utilizes organoboranes. Specifically, trialkylboranes can react with mercury salts of organic acids, such as mercuric acetate (B1210297), in the presence of water to produce dialkylmercury compounds. google.com This process offers a method to transfer alkyl groups from boron to mercury, forming a stable carbon-mercury bond. The reaction is typically performed by adding the mercury salt to the organoborane and water mixture under an inert atmosphere. google.com

| Reactants | Conditions | Product Type |

| Trialkylborane (R3B) | Inert atmosphere | Organomercury Compound |

| Mercury(II) Salt (e.g., Mercuric Acetate) | Agitation | |

| Water (H2O) |

This interactive table outlines the general conditions for the synthesis of organomercury compounds from trialkylboranes.

Solvomercuration and Oxymercuration Reactions

Solvomercuration and its specific variant, oxymercuration, are powerful methods for the synthesis of organomercury compounds from unsaturated precursors like alkenes and alkynes. These reactions ultimately lead to the formation of the (2-methoxy-2-methylpropyl)mercury scaffold.

Mechanistic Aspects of Alkene and Alkyne Solvomercuration Leading to Organomercury(II) Intermediates

The solvomercuration of alkenes is an electrophilic addition reaction. wikipedia.orglscollege.ac.in The reaction is initiated by the electrophilic attack of a mercury(II) species, such as that derived from mercuric acetate, on the alkene's carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com This does not typically form a discrete carbocation, thereby avoiding rearrangements. wikipedia.orglumenlearning.comlibretexts.org Instead, a bridged intermediate known as a mercurinium ion is formed. wikipedia.orglscollege.ac.inmasterorganicchemistry.com

In the second step, a nucleophilic solvent molecule, such as water or an alcohol, attacks the mercurinium ion. wikipedia.orglscollege.ac.in This attack opens the three-membered ring, resulting in the formation of a new carbon-oxygen bond and a carbon-mercury bond. masterorganicchemistry.combyjus.com A final deprotonation step yields the neutral organomercury(II) intermediate. byjus.com

Alkynes undergo a similar reaction, known as oxymercuration, in the presence of a mercury(II) catalyst. orgoreview.comlibretexts.org The electrophilic addition of the mercury(II) ion to the alkyne leads to an intermediate that reacts with the solvent (e.g., water). libretexts.org This initially forms a mercury-containing enol, which then tautomerizes to the more stable ketone. orgoreview.comlibretexts.orgpearson.com

Regioselectivity and Stereoselectivity in Solvomercuration of Unsaturated Precursors to Form (2-methoxy-2-methylpropyl)mercury Scaffolds

The formation of the specific (2-methoxy-2-methylpropyl)mercury scaffold via solvomercuration of 2-methylpropene (isobutylene) with methanol (B129727) is governed by predictable regioselectivity and stereoselectivity.

Regioselectivity: The solvomercuration reaction follows Markovnikov's rule. wikipedia.orglscollege.ac.inlumenlearning.com This means that the nucleophile (methanol) attacks the more substituted carbon of the alkene double bond. wikipedia.orglscollege.ac.inmasterorganicchemistry.com In the case of 2-methylpropene, the attack occurs at the tertiary carbon, leading to the formation of the (2-methoxy-2-methylpropyl)mercury intermediate. This regioselectivity is explained by the distribution of positive charge in the mercurinium ion intermediate; the more substituted carbon bears a greater degree of partial positive charge, making it more susceptible to nucleophilic attack. wikipedia.orglscollege.ac.in

Stereoselectivity: The addition of the mercury species and the nucleophilic solvent across the double bond occurs with anti-stereochemistry. libretexts.orgwikipedia.orgmasterorganicchemistry.com The nucleophile attacks the mercurinium ion from the side opposite to the mercury bridge. masterorganicchemistry.com This results in the two new groups being added to opposite faces of the original double bond. lscollege.ac.in The stereoselectivity of a reaction can be influenced by the solvent, as the solvent can form distinct clusters with the solute that act as the reactive species. rsc.orgresearchgate.net

| Feature | Outcome in Solvomercuration | Rationale |

| Regioselectivity | Markovnikov Addition | Nucleophile attacks the more substituted carbon, which better stabilizes the partial positive charge in the mercurinium ion intermediate. wikipedia.orglscollege.ac.in |

| Stereoselectivity | Anti-Addition | Nucleophile attacks the carbon from the face opposite the bulky mercury bridge. lscollege.ac.inmasterorganicchemistry.com |

This interactive table summarizes the selectivity of the solvomercuration reaction.

Halide Exchange Reactions to Yield Iodo(2-methoxy-2-methylpropyl)mercury

The organomercury compound formed during solvomercuration typically has an acetate or trifluoroacetate (B77799) group attached to the mercury atom, depending on the salt used (e.g., mercuric acetate). To obtain the final iodo derivative, a halide exchange reaction is necessary.

This transformation is commonly achieved by treating the organomercuric acetate with an alkali metal halide, such as sodium iodide (NaI). libretexts.org The acetate ligand is displaced by the iodide ion to yield the more stable iodo(organo)mercury compound. This type of reaction is analogous to other halogen exchange processes in organic chemistry, such as the Finkelstein reaction, where an alkyl chloride or bromide is converted to an alkyl iodide using sodium iodide. ksu.edu.sa

Transmetalation Strategies

Transmetalation is a fundamental process in organometallic chemistry involving the transfer of an organic group from one metal to another. This method is widely employed for the synthesis of organomercury(II) halides.

Application of Organometallic Reagents (e.g., Grignard, Organolithium)

A general and widely applicable route to organomercury compounds involves the alkylation of mercury(II) halides with potent organometallic reagents such as Grignard and organolithium compounds. wikipedia.orgacs.org These reagents, characterized by a highly polarized carbon-metal bond, act as effective carbanion sources for the alkylation of the mercury center. acs.org

The synthesis of a hypothetical compound like this compound via this route would theoretically involve the preparation of a Grignard or organolithium reagent derived from a 2-methoxy-2-methylpropyl halide. This organometallic intermediate would then react with a mercury(II) halide, such as mercury(II) iodide, to form the desired organomercury(II) iodide.

Reaction Scheme with Grignard Reagent:

Formation of Grignard Reagent: CH₃C(CH₃)(OCH₃)CH₂X + Mg → CH₃C(CH₃)(OCH₃)CH₂MgX (X = Cl, Br, I)

Reaction with Mercury(II) Halide: CH₃C(CH₃)(OCH₃)CH₂MgX + HgI₂ → this compound + MgXI

Reaction Scheme with Organolithium Reagent:

Formation of Organolithium Reagent: CH₃C(CH₃)(OCH₃)CH₂X + 2Li → CH₃C(CH₃)(OCH₃)CH₂Li + LiX

Reaction with Mercury(II) Halide: CH₃C(CH₃)(OCH₃)CH₂Li + HgI₂ → this compound + LiI

The choice of solvent is crucial for these reactions, with ethers like diethyl ether or tetrahydrofuran (B95107) commonly used to stabilize the Grignard or organolithium reagent. acs.org The reactivity of the organohalide precursor generally follows the trend I > Br > Cl.

While this method is robust for simple alkyl and aryl groups, the synthesis of the specific 2-methoxy-2-methylpropyl Grignard or organolithium reagent might present challenges due to potential side reactions.

| Reagent Type | General Formula | Typical Precursor | Common Solvents | Key Considerations |

| Grignard Reagent | RMgX | Alkyl/Aryl Halide | Diethyl ether, THF | Requires anhydrous conditions. |

| Organolithium Reagent | RLi | Alkyl/Aryl Halide | Hexane, Pentane, Diethyl ether | Highly reactive and pyrophoric. |

Group Exchange with Organosilicon and Organotin Compounds

Organosilicon and organotin compounds can also serve as precursors for the synthesis of organomercury compounds through transmetalation reactions. These reactions involve the exchange of an organic group from silicon or tin to a mercury(II) salt.

The reaction of organotin compounds with mercury(II) chloride is a known method for the formation of organomercury chlorides. For instance, the reaction between (p-XC₆H₄)₂Hg and tin(II) halides yields aromatic tin dihalides and metallic mercury, demonstrating the feasibility of group exchange between these metals. youtube.com While less common than the use of Grignard or organolithium reagents, this approach can be advantageous in certain synthetic scenarios, particularly when the corresponding organosilicon or organotin compounds are readily available or offer specific reactivity profiles.

A potential synthetic route to this compound using this strategy would involve the synthesis of a (2-methoxy-2-methylpropyl)organosilane or -stannane, followed by its reaction with mercury(II) iodide.

Hypothetical Reaction with Organotin Compound: (CH₃)₃SnCH₂C(CH₃)₂(OCH₃) + HgI₂ → this compound + (CH₃)₃SnI

The driving force for these reactions is often the formation of a more stable organometallic species or a salt with a high lattice energy.

| Organometallic Precursor | General Reaction | Products | Notes |

| Organosilicon | R-SiR'₃ + HgX₂ → R-HgX + X-SiR'₃ | Organomercury(II) halide, Silyl (B83357) halide | Less common for this specific application. |

| Organotin | R-SnR'₃ + HgX₂ → R-HgX + X-SnR'₃ | Organomercury(II) halide, Organotin halide | Feasibility depends on the relative electronegativities and bond strengths. |

Advanced Catalytic Approaches to Organomercury Compound Synthesis

While stoichiometric methods dominate the synthesis of organomercury compounds, research into catalytic approaches is an area of growing interest. Transition metal catalysts, particularly palladium and rhodium, have been shown to mediate various transformations involving organomercury compounds. wikipedia.orgacs.org

Palladium-catalyzed reactions, such as cross-coupling and carbonylation, often utilize organomercurials as reagents. wikipedia.org For example, the carbonylation of lactones can be achieved using Hg(II) reagents under palladium-catalyzed conditions. wikipedia.org While these examples showcase the reactivity of organomercury compounds in the presence of catalysts, the direct catalytic synthesis of these compounds is less explored.

One notable example of a palladium-catalyzed reaction leading to an organomercury compound involved the reaction between bis(ferrocenyl)mercury and dimethylacetylenedicarboxylate, which unexpectedly yielded a novel organometallic mercury complex. acs.org This highlights the potential for discovering new catalytic routes to organomercury species.

Rhodium-catalyzed dimerization of vinyl- and arylmercurials has also been reported, indicating the utility of rhodium in transformations of organomercury compounds. acs.org

Although direct catalytic routes for the synthesis of this compound are not well-established, the principles of transition metal catalysis could potentially be applied to develop novel and more efficient synthetic methods. Future research may focus on the development of catalysts that can directly facilitate the mercuration of C-H bonds or the coupling of organic fragments with mercury salts.

| Catalyst Type | Reaction Type | Example | Relevance to Synthesis |

| Palladium | Cross-coupling, Carbonylation | Carbonylation of lactones using Hg(II) reagents. wikipedia.org | Primarily demonstrates reactivity of organomercurials, but suggests potential for reverse reaction. |

| Rhodium | Dimerization | Dimerization of vinyl- and arylmercurials. acs.org | Shows catalytic activity with organomercury compounds. |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Iodo 2 Methoxy 2 Methylpropyl Mercury

Mechanistic Investigations of Carbon-Mercury Bond Transformations

The transformation of the carbon-mercury bond in iodo(2-methoxy-2-methylpropyl)mercury is a cornerstone of its chemical reactivity, proceeding through distinct mechanistic pathways depending on the reacting species and conditions.

The formation of the parent compound, a (2-methoxy-2-methylpropyl)mercury derivative, typically arises from the alkoxymercuration of an alkene. This reaction is a classic example of electrophilic addition. iastate.eduharvard.edu In this process, the mercuric species, acting as an electrophile, attacks the alkene's double bond. This leads to the formation of a cyclic mercurinium ion intermediate. harvard.eduacs.org The subsequent nucleophilic attack by an alcohol on the more substituted carbon of this three-membered ring results in the formation of the alkoxy derivative. harvard.edu This mechanism prevents carbocation rearrangements, which are common in other electrophilic additions. iastate.eduacs.org

The carbon-mercury bond in the resulting organomercurial halide can then react with halogens. This reaction proceeds via an electrophilic substitution mechanism where the halogen cleaves the C-Hg bond to yield the corresponding organic halide.

This compound can serve as a precursor for the generation of the 2-methoxy-2-methylpropyl radical through radical-mediated pathways. Alkylmercury halides are known to undergo reactions that proceed via free-radical chain mechanisms. acs.org For instance, the reaction of alkylmercury halides with reducing agents like sodium borohydride (B1222165) in the presence of molecular oxygen can produce alkyl radicals as intermediates. harvard.edu These radicals are described as free and non-caged. harvard.edu

Another method for generating alkyl radicals from alkylmercury halides involves their reaction with silyl (B83357) hydrides, such as triethylsilane or phenylsilane. iastate.edu This process is initiated by the formation of an alkylmercury hydride intermediate, which then decomposes to provide the alkyl radical. iastate.edu These radical generation methods are significant as they allow for subsequent reactions, such as addition to olefins. iastate.edu The reaction of alkylmercury halides with various reagents under photostimulation also provides a clean pathway to alkyl radicals. acs.org

| Radical Generation Method | Reagents | Key Intermediate | Outcome |

| Reductive Demercuration | Sodium Borohydride, Oxygen | Alkyl Radical | Formation of alcohols and borate (B1201080) esters harvard.edu |

| Hydride Transfer | Silyl Hydrides (e.g., Triethylsilane) | Alkylmercury Hydride | Alkyl radical for addition reactions iastate.edu |

| Photostimulated Reaction | e.g., Diphenyl Disulfide (under irradiation) | Alkyl Radical | Free-radical chain substitution iastate.eduacs.org |

Transmetalation Reactions Involving this compound as a Precursor

Transmetalation, the transfer of an organic group from one metal to another, is a key reaction of organomercury compounds. This process allows for the generation of other organometallic reagents that may be more suitable for specific synthetic applications. libretexts.orguniurb.it

Organomercury compounds, including dialkylmercury species, are versatile starting materials for the synthesis of organometallic compounds of more electropositive metals through transmetalation. libretexts.org For example, diphenylmercury (B1670734) can react with aluminum to form triphenylaluminium. wikipedia.org This reactivity is driven by the difference in electronegativity between the metals. uniurb.it Therefore, it is expected that this compound could react with more electropositive metals to form new organometallic species, although specific examples with this particular compound are not detailed in the provided search results. These reactions are synthetically useful as they can generate reagents with altered reactivity, such as Grignard-like reagents or organolithium compounds, from a stable organomercury precursor. wikipedia.org

Organomercurials have historically played a role in the development of palladium-catalyzed cross-coupling reactions. wikipedia.org The Heck reaction, for instance, originally utilized arylmercuric halides as coupling partners with alkenes in the presence of a palladium(II) species. wikipedia.org In these reactions, the organomercurial undergoes transmetalation with a palladium catalyst. The first step in the catalytic cycle is typically the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation of the organic group from mercury to the palladium center. nobelprize.org The resulting diorganopalladium complex then undergoes reductive elimination to form a new carbon-carbon bond and regenerate the palladium catalyst. nobelprize.org

While modern cross-coupling reactions, such as the Suzuki and Negishi reactions, often employ organoboron and organozinc compounds, respectively, the fundamental principle of transmetalation from a less electropositive metal (like mercury) to palladium remains a cornerstone of this chemistry. nobelprize.org The use of organomercurials in palladium-catalyzed cross-coupling provides a method for C-C bond formation.

| Cross-Coupling Reaction | Catalyst | Coupling Partner | Bond Formed |

| Heck-type Reaction | Palladium(II) species | Alkene | C-C wikipedia.org |

| General Cross-Coupling | Palladium(0) complex | Organic Halide | C-C wikipedia.org |

Carbonylation Chemistry of this compound

The insertion of carbon monoxide into the carbon-mercury bond of organomercurials is a valuable transformation for the synthesis of carboxylic acids and their derivatives. acs.orgcore.ac.uk Direct carbonylation of organomercurials often requires harsh conditions and gives low yields. acs.org However, the reaction can be efficiently catalyzed by transition metal complexes, particularly those of palladium. acs.orgcore.ac.uk

| Reactant | Catalyst | Solvent | Product |

| Organomercury Compound | Group 9 or 10 Metal Complex (e.g., Palladium) | Alcoholic Medium | Ester acs.org |

| Organomercury Compound | Group 9 or 10 Metal Complex (e.g., Palladium) | Aqueous Medium | Carboxylic Acid acs.org |

Homogeneous Catalysis by Group 9 and 10 Metal Complexes

The reactivity of organomercury compounds, including this compound, is significantly influenced by their interaction with transition metal complexes, particularly those of Group 9 (e.g., rhodium) and Group 10 (e.g., palladium). These interactions are fundamental to a variety of synthetic transformations where the organomercurial serves as a nucleophilic partner in catalytic cross-coupling reactions. The key step in these catalytic cycles is transmetalation, a process involving the transfer of the organic group from mercury to the transition metal center.

For palladium-catalyzed reactions, the cycle typically begins with the oxidative addition of an organic halide to a Pd(0) complex to form an organopalladium(II) species. This is followed by transmetalation with the organomercurial (R-Hg-I), where the 2-methoxy-2-methylpropyl group would be transferred to the palladium center, displacing the iodide from mercury. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form a new carbon-carbon bond and regenerate the Pd(0) catalyst.

Rhodium complexes, such as Wilkinson's catalyst, can also participate in similar transformations. The general reactivity pattern involves the transfer of the alkyl group from mercury to the rhodium center, enabling subsequent insertion or coupling reactions. The efficiency and outcome of these catalytic processes are dependent on factors such as the choice of metal, its oxidation state, and the nature of the ancillary ligands.

Table 1: Representative Group 9 and 10 Catalysts in Reactions of Organomercurials

| Catalyst | Metal | Typical Reaction Type | Mechanistic Role of Organomercurial |

| Tetrakis(triphenylphosphine)palladium(0) | Palladium | Cross-coupling (e.g., Heck, Stille) | Transmetalating agent (transfer of organic group) |

| Dichlorobis(triphenylphosphine)palladium(II) | Palladium | Carbonylation, Cross-coupling | Transmetalating agent after initial reduction or in modified cycles |

| Chlorotris(triphenylphosphine)rhodium(I) | Rhodium | Conjugate addition, Cross-coupling | Transmetalating agent for C-C bond formation |

Selective Carboxyl Group Introduction at the Mercury-Bonded Carbon Center

A significant synthetic application for organomercurials like this compound is the selective introduction of a carboxyl group (-COOH) or its derivatives at the carbon atom bonded to mercury. This transformation is most effectively achieved through palladium-catalyzed carbonylation. The reaction involves the insertion of carbon monoxide (CO) into the metal-carbon bond.

The established mechanism proceeds via an initial transmetalation step, where the 2-methoxy-2-methylpropyl group is transferred from mercury to a palladium(II) center. The resulting organopalladium(II) intermediate then undergoes migratory insertion of a carbon monoxide molecule into the palladium-carbon bond, forming an acyl-palladium complex. The fate of this acyl intermediate depends on the reaction conditions. In the presence of an alcohol (R'OH), alcoholysis occurs, leading to the formation of an ester and regenerating a palladium(0) species after reductive elimination. If water is used, the corresponding carboxylic acid is produced. This methodology provides a direct route to synthesize carboxylic acid derivatives from organomercurials under relatively mild conditions.

Table 2: General Conditions for Palladium-Catalyzed Carbonylation of Organomercurials (R-Hg-X)

| Parameter | Typical Conditions | Product Type |

| Catalyst | PdCl₂, LiPdCl₃, Pd(PPh₃)₄ | Carboxylic Acid Derivative |

| CO Pressure | 1 - 50 atm | Ester, Amide, Acid |

| Solvent | Alcohols (for esters), THF, Benzene | Varies with solvent |

| Nucleophile/Medium | R'OH (for esters), H₂O (for acids), R'₂NH (for amides) | Dependent on nucleophile |

| Temperature | 25 - 100 °C | - |

Complexation and Ligand Exchange Behavior of this compound

Interaction with Neutral Ligands and Lewis Base Adduct Formation

Organomercury halides (RHgX), such as this compound, are characterized by a mercury center that is coordinatively unsaturated. In its ground state, the C-Hg-I bond is typically linear. The mercury atom acts as a soft Lewis acid, making it susceptible to coordination by various neutral Lewis bases (ligands).

Interaction with monodentate ligands like phosphines (e.g., triphenylphosphine), amines, or arsines leads to the formation of stable adducts. The coordination of one equivalent of a ligand typically results in a three-coordinate, T-shaped, or trigonal planar geometry around the mercury center. The addition of a second equivalent of a ligand can lead to a four-coordinate, tetrahedral complex. This complexation significantly alters the electronic properties and reactivity of the mercury-carbon bond. The formation of these adducts is often reversible, with the stability of the complex depending on the Lewis basicity of the ligand and the steric environment around the mercury atom.

Table 3: Adduct Formation with this compound (RHgI)

| Ligand (L) | Stoichiometry (RHgI : L) | Resulting Complex | Expected Geometry at Hg |

| Triphenylphosphine | 1:1 | RHgI(PPh₃) | Trigonal Planar |

| Triphenylphosphine | 1:2 | RHgI(PPh₃)₂ | Tetrahedral |

| Pyridine | 1:1 | RHgI(py) | Trigonal Planar |

| Bipyridine (bidentate) | 1:1 | RHgI(bipy) | Distorted Tetrahedral |

Protolytic Cleavage of the Mercury-Carbon Bond in Specific Coordination Environments

The mercury-carbon bond in organomercurials is susceptible to cleavage by protic acids, a reaction known as protolysis or demercuration. The general reaction involves the replacement of the HgI group with a hydrogen atom. The rate and mechanism of this protolytic cleavage are highly sensitive to the coordination environment of the mercury atom.

In non-coordinating solvents, the reaction is generally slow. However, the presence of coordinating ligands or excess halide ions can significantly accelerate the process. For instance, in the presence of excess iodide ions, this compound would form an anionic complex, [RHgI₂]⁻. This coordination of an additional iodide ligand to the mercury center increases the electron density on the metal and weakens the mercury-carbon bond, making the carbon atom more susceptible to electrophilic attack by a proton. This phenomenon illustrates how specific coordination environments can be used to modulate the reactivity of the C-Hg bond, facilitating its cleavage under controlled conditions. The mechanism is generally considered an electrophilic substitution at a saturated carbon atom (SE2).

Halogenation Reactions and Functional Group Interconversions

One of the fundamental reactions of organomercurials is the cleavage of the carbon-mercury bond by halogens, such as iodine (I₂) or bromine (Br₂). This halogenodemercuration reaction provides a reliable method for converting a C-Hg bond into a carbon-halogen bond, effectively achieving a functional group interconversion.

When this compound is treated with a halogen like bromine, the C-Hg bond is cleaved to yield 2-bromo-1-methoxy-2-methylpropane and a mixed mercury(II) halide (HgBrI). The reaction with iodine would similarly yield 2-iodo-1-methoxy-2-methylpropane and mercury(II) iodide (HgI₂). These reactions typically proceed rapidly and in high yield. The mechanism is believed to be an SE2 (substitution, electrophilic, bimolecular) process that occurs with retention of stereochemistry at the carbon center. This stereospecificity is a valuable feature in organic synthesis, allowing for the predictable formation of specific stereoisomers.

Table 4: Halogenation of this compound (R-HgI)

| Halogenating Agent (X₂) | Organic Product (R-X) | Mercury Product |

| Bromine (Br₂) | 2-Bromo-1-methoxy-2-methylpropane | HgBrI |

| Iodine (I₂) | 2-Iodo-1-methoxy-2-methylpropane | HgI₂ |

| Chlorine (Cl₂) | 2-Chloro-1-methoxy-2-methylpropane | HgClI |

Structural Elucidation and Bonding Characteristics of Iodo 2 Methoxy 2 Methylpropyl Mercury

Electronic Structure and Hybridization at the Mercury Centerlibretexts.org

The electronic configuration of mercury (Hg) is [Xe] 4f¹⁴ 5d¹⁰ 6s². In its +2 oxidation state, as found in organomercury(II) compounds like Iodo(2-methoxy-2-methylpropyl)mercury, mercury formally loses its two 6s electrons. The bonding in such compounds is generally described by the involvement of the 6s and 6p orbitals in hybridization. libretexts.org For two-coordinate mercury compounds, sp hybridization is typically invoked. This results in two colinear hybrid orbitals that form sigma bonds with the carbon of the 2-methoxy-2-methylpropyl group and the iodine atom. The remaining 6p orbitals (pₓ and pᵧ) on the mercury center are vacant and higher in energy. The 5d orbitals are generally considered to be part of the core electrons and are less involved in bonding, although their participation cannot be entirely discounted. libretexts.org

This sp hybridization model effectively predicts the observed linear geometry in a vast number of organomercury(II) halides. The resulting C-Hg-I bond angle in this compound is therefore expected to be approximately 180°.

| Orbital | Role in Bonding in this compound |

| 6s | Participates in sp hybridization to form sigma bonds. |

| 6p | One 6p orbital participates in sp hybridization; two remain vacant. |

| 5d | Generally considered core orbitals with minimal direct bonding involvement. libretexts.org |

Coordination Geometry and Stereochemical Considerations

The coordination environment around the mercury atom is a defining feature of organomercury compounds, dictating much of their reactivity and physical properties.

Linear C-Hg-X Topologies in Organomercury(II) Compoundslibretexts.orgchemeurope.com

A predominant characteristic of organomercury(II) compounds with the general formula R-Hg-X (where R is an organic substituent and X is a halide) is a linear or near-linear C-Hg-X arrangement. libretexts.org This linearity is a direct consequence of the sp hybridization at the mercury center, which maximizes the separation of the two bonding electron pairs. X-ray crystallographic studies on a wide array of similar organomercury halides have consistently demonstrated C-Hg-X bond angles very close to 180°. libretexts.org Therefore, the fundamental structure of this compound is predicted to feature a linear C-Hg-I core.

Deviations from Linearity and Accessibility of Higher Coordination Numberslibretexts.org

While a linear geometry is the most common, deviations can occur. These distortions from the ideal 180° angle are often a result of intermolecular interactions in the solid state or intramolecular coordination. The mercury center in organomercury(II) compounds, despite being in a formal +2 oxidation state, can act as a soft Lewis acid. libretexts.org It has the capacity to accept additional electron density from donor atoms, leading to the formation of adducts and an increase in its coordination number.

In the case of this compound, the presence of the methoxy (B1213986) group (-OCH₃) introduces an oxygen atom with lone pairs of electrons. This allows for the possibility of intramolecular coordination, where the oxygen atom could interact with the mercury center. Such an interaction would likely cause a deviation from the strictly linear C-Hg-I geometry, resulting in a bent structure. The accessibility of higher coordination numbers is also influenced by the nature of the ligands; for instance, strongly electron-withdrawing groups on the organic fragment can enhance the Lewis acidity of the mercury center, making it more susceptible to coordination by Lewis bases. libretexts.org

| Factor | Potential Influence on Geometry of this compound |

| sp Hybridization | Strongly favors a linear C-Hg-I arrangement. libretexts.org |

| Intermolecular interactions | Can cause minor deviations from linearity in the solid state. |

| Intramolecular coordination | The methoxy oxygen could potentially coordinate to the mercury center, causing a significant deviation from linearity. |

| Lewis Acidity of Hg(II) | Allows for the possibility of coordination with solvent molecules or other Lewis bases, leading to higher coordination numbers. libretexts.org |

Analysis of the Carbon-Mercury Bond Polarity and Stabilitychemeurope.com

The carbon-mercury (C-Hg) bond is a covalent bond with low polarity. wikipedia.org This is due to the relatively small difference in electronegativity between carbon (≈2.55) and mercury (≈2.00). This low polarity contributes to the notable stability of many organomercury compounds towards air and water. chemeurope.comwikipedia.org The C-Hg bond is generally stable, though it is sensitive to light. chemeurope.com

The stability of the C-Hg bond in this compound is also influenced by the nature of the alkyl group. The bond is to a tertiary carbon, which can affect its reactivity profile. Despite its general stability, the C-Hg bond can be cleaved under specific conditions, for instance, by reaction with halogens or in certain transmetalation reactions. wikipedia.org The controlled cleavage of this bond makes organomercury compounds useful intermediates in organic synthesis. wikipedia.org

| Bond | Electronegativity of Atom 1 | Electronegativity of Atom 2 | Electronegativity Difference | Predicted Polarity |

| C-Hg | 2.55 | 2.00 | 0.55 | Low |

| Hg-I | 2.00 | 2.66 | 0.66 | Moderately Polar |

Spectroscopic and Computational Characterization of Iodo 2 Methoxy 2 Methylpropyl Mercury

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a primary tool for the structural elucidation of organometallic compounds. For Iodo(2-methoxy-2-methylpropyl)mercury, analysis of ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

¹H NMR Spectroscopic Analysis of Alkyl and Methoxy (B1213986) Protons

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of non-equivalent protons in the molecule.

Methoxy Protons (-OCH₃): A sharp singlet would be expected for the three equivalent protons of the methoxy group. In related methoxy-containing organic molecules, this signal typically appears in the range of δ 3.2-3.5 ppm.

Methylene (B1212753) Protons (-CH₂HgI): The two protons on the carbon bonded to the mercury atom would appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Due to the electronegativity of the mercury atom, this signal would be shifted downfield, likely appearing in the δ 2.0-3.0 ppm range. Satellites from coupling to the ¹⁹⁹Hg isotope (I = 1/2, 16.87% abundance) would be expected, providing clear evidence of the C-Hg bond.

Methyl Protons (C(CH₃)₂): The six equivalent protons of the two methyl groups attached to the quaternary carbon would give rise to a single, strong singlet. This signal would be expected to appear in the upfield region, typically around δ 1.2-1.5 ppm.

Table 5.1.1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -C(CH₃)₂ | 1.2 - 1.5 | Singlet | 6H |

| -CH₂HgI | 2.0 - 3.0 | Singlet (with ¹⁹⁹Hg satellites) | 2H |

| -OCH₃ | 3.2 - 3.5 | Singlet | 3H |

¹³C NMR Spectroscopic Elucidation of the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum would confirm the carbon framework of the molecule, with four signals anticipated.

Methyl Carbons (-C(CH₃)₂): A single resonance for the two equivalent methyl carbons. In similar alkyl structures, these appear in the δ 25-35 ppm range.

Methylene Carbon (-CH₂HgI): The carbon atom directly bonded to mercury would be significantly influenced by the heavy atom effect. Its chemical shift is expected in the δ 30-50 ppm range. Coupling to the ¹⁹⁹Hg nucleus would result in a large one-bond coupling constant (¹JC-Hg), which is a characteristic feature of organomercury compounds.

Methoxy Carbon (-OCH₃): The methoxy carbon signal is typically found in the δ 50-60 ppm region.

Quaternary Carbon (-C(CH₃)₂): The quaternary carbon atom bonded to the two methyl groups and the oxygen atom would likely appear around δ 70-80 ppm.

Table 5.1.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| -C(CH₃)₂ | 25 - 35 |

| -CH₂HgI | 30 - 50 |

| -OCH₃ | 50 - 60 |

| -C(CH₃)₂ | 70 - 80 |

Dynamic NMR Studies of Fluxional Processes

Dynamic NMR (DNMR) spectroscopy is employed to study molecules that undergo reversible chemical exchange processes, such as conformational changes or ligand exchange, at rates comparable to the NMR timescale. unibas.itlibretexts.org For a simple, acyclic molecule like this compound, significant fluxional processes requiring DNMR analysis at typical temperatures are not expected. Rotation around the C-C, C-O, and C-Hg single bonds is generally fast on the NMR timescale, leading to time-averaged spectra as described above. Studies on more complex organomercury compounds have used DNMR to investigate restricted rotation or intermolecular exchange, but such phenomena would not be anticipated for this specific structure under standard conditions. unibas.it

Vibrational Spectroscopy (FT-IR and Raman)

FT-IR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, which are related to its functional groups and bond strengths.

Characteristic Vibrational Modes of the Mercury-Carbon Bond

The direct identification of the mercury-carbon (Hg-C) stretching vibration is a key piece of data from a vibrational spectrum.

Hg-C Stretch: The Hg-C stretching mode in alkylmercuric halides is typically observed as a weak to medium intensity band in the far-infrared region, generally between 500 and 600 cm⁻¹. This absorption is often more prominent and easily identified in the Raman spectrum. The exact frequency can be influenced by the halide, with iodides sometimes showing slightly lower frequencies than chlorides or bromides.

Analysis of the Methoxy and Alkyl Group Signatures

The remainder of the infrared spectrum would be dominated by vibrations associated with the alkyl and methoxy portions of the molecule.

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region would correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups. libretexts.org

C-H Bending: Bending (deformation) modes for the methyl and methylene groups would be expected in the 1350-1470 cm⁻¹ region. libretexts.org

C-O Stretching: A strong, characteristic band corresponding to the C-O stretch of the methoxy group would be prominent in the spectrum, typically appearing in the 1050-1150 cm⁻¹ range. figshare.com

C-C Stretching: Weaker C-C stretching vibrations from the carbon skeleton would be present in the fingerprint region (below 1200 cm⁻¹).

Table 5.2.1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-H Bend (Alkyl) | 1350 - 1470 | Medium |

| C-O Stretch (Methoxy) | 1050 - 1150 | Strong |

| Hg-C Stretch | 500 - 600 | Weak to Medium |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the structure of organometallic compounds. For a compound like this compound, both Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry would be applicable, each providing unique insights into its gas-phase chemistry.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. researchgate.net Although organomercuric halides are generally neutral, they can be ionized through adduct formation with cations or anions present in the solution or via in-source fragmentation. uvic.canih.gov

For this compound, the primary ion observed would likely be the molecular ion, [C₅H₁₁HgIO]⁺. The high isotopic complexity of mercury would result in a characteristic isotopic pattern for the molecular ion and its fragments, aiding in their identification.

The fragmentation of the molecular ion under ESI-MS/MS conditions would be expected to proceed through several key pathways, driven by the relative strengths of the chemical bonds. The C-Hg bond is relatively weak and susceptible to cleavage.

Expected Fragmentation Pathways:

Cleavage of the C-Hg bond: This would be a primary fragmentation pathway, leading to the formation of the [2-methoxy-2-methylpropyl]⁺ cation (C₅H₁₁O⁺) and the neutral radical HgI•, or the iodo(mercuryl) cation [HgI]⁺ and the [2-methoxy-2-methylpropyl]• radical.

Loss of the methoxy group: Fragmentation could be initiated by the loss of the methoxy group (-OCH₃) from the alkyl chain, leading to a fragment ion of [C₄H₈HgI]⁺.

Fragmentation of the alkyl chain: The 2-methoxy-2-methylpropyl group can undergo further fragmentation, such as the loss of a methyl group (-CH₃) or isobutylene (B52900).

An interactive data table of plausible fragments and their theoretical m/z values is presented below.

| Fragment Ion | Chemical Formula | Theoretical m/z |

| [C₅H₁₁O]⁺ | 2-methoxy-2-methylpropyl cation | 87.08 |

| [HgI]⁺ | Iodo(mercuryl) cation | 328.89 |

| [C₄H₈HgI]⁺ | Loss of methoxy group | 402.98 |

| [C₅H₁₁Hg]⁺ | Loss of iodine | 287.07 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is another soft ionization technique well-suited for the analysis of a wide range of molecules, including organometallic complexes. news-medical.netnih.govresearchgate.net A key aspect of MALDI-TOF is the choice of a suitable matrix that absorbs the laser energy and facilitates the desorption and ionization of the analyte with minimal fragmentation. news-medical.net For sensitive organometallic compounds, a neutral matrix like 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) is often preferred to prevent proton-induced degradation. news-medical.net

In the MALDI-TOF analysis of this compound, the primary ion observed would be the molecular ion [C₅H₁₁HgIO]⁺. The high-resolution capabilities of a TOF analyzer would allow for the accurate determination of the molecular weight, confirming the elemental composition.

While MALDI is a soft ionization method, some degree of fragmentation can be expected. The fragmentation patterns would likely be similar to those observed in ESI-MS, dominated by the cleavage of the weakest bonds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. core.ac.uk While a crystal structure for this compound has not been reported, the structural parameters can be reliably predicted based on the extensive crystallographic data available for other simple organomercuric halides.

Determination of C-Hg-I Bond Angles and Distances

Organomercury(II) compounds of the type R-Hg-X, where R is an alkyl group and X is a halide, consistently exhibit a linear or near-linear coordination geometry around the mercury atom. core.ac.uk This linearity arises from the involvement of the mercury 6s and 6p orbitals in the formation of two strong, covalent sigma bonds.

For this compound, the C-Hg-I bond angle is expected to be very close to 180°. Any deviation from linearity would likely be due to steric hindrance from the bulky 2-methoxy-2-methylpropyl group or from intermolecular interactions in the crystal lattice.

The bond distances can also be estimated from related structures. For instance, in methylmercury (B97897) iodide, the Hg-C bond length is approximately 2.06 Å and the Hg-I bond length is around 2.68 Å. Similar values would be expected for the title compound.

Expected Structural Parameters:

| Parameter | Expected Value |

| C-Hg-I Bond Angle | ~180° |

| Hg-C Bond Distance | ~2.05 - 2.15 Å |

| Hg-I Bond Distance | ~2.65 - 2.75 Å |

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, the packing of this compound molecules would be influenced by a combination of van der Waals forces and weaker, secondary intermolecular interactions. rsc.org The mercury atom in organomercuric halides is known to act as a soft Lewis acid and can participate in secondary bonding interactions with Lewis bases. core.ac.uk

Given the presence of the iodine and oxygen atoms, the following intermolecular interactions would be anticipated:

Hg···O Interactions: The oxygen atom of the methoxy group could potentially engage in weak intermolecular interactions with the mercury atom of an adjacent molecule.

The interplay of these interactions would determine the specific crystal lattice and packing motif of the compound.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, bonding, and spectroscopic properties of organometallic compounds. nih.govacs.org Such studies can provide valuable insights that complement experimental data.

For this compound, computational studies could be employed to:

Optimize the molecular geometry: DFT calculations can predict the ground-state geometry of the molecule, including the C-Hg-I bond angle and bond lengths, which can be compared with the expected values from X-ray crystallography.

Analyze the nature of the chemical bonds: Techniques such as Natural Bond Orbital (NBO) analysis can be used to probe the nature of the C-Hg and Hg-I bonds, quantifying their covalent and ionic character. nih.gov

Predict spectroscopic properties: Computational methods can be used to calculate vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which would be invaluable in the experimental characterization of the compound.

Investigate reaction mechanisms: DFT can be used to model potential fragmentation pathways in the mass spectrometer, calculating the energies of different fragments and transition states to support the interpretation of experimental mass spectra.

Computational studies on analogous molecules like methylmercury and ethylmercury have provided detailed insights into their bonding and reactivity. nih.govacs.org A similar approach for this compound would undoubtedly provide a deeper understanding of its chemical and physical properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net The primary objective of geometry optimization in computational chemistry is to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. youtube.com This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. arxiv.org For this compound, DFT calculations would be employed to predict key structural parameters.

A typical DFT calculation for geometry optimization would involve selecting a suitable functional (e.g., B3LYP) and a basis set that can accurately describe the heavy mercury and iodine atoms, often incorporating relativistic effects. researchgate.net The output of such a calculation provides a wealth of information about the molecule's geometry.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Predicted Value |

| C-Hg Bond Length (Å) | 2.08 |

| Hg-I Bond Length (Å) | 2.65 |

| C-Hg-I Bond Angle (°) | 178.5 |

| C-C-O Bond Angle (°) | 109.2 |

| O-C-Hg Bond Angle (°) | 110.1 |

Note: The values in this table are representative and based on typical bond lengths and angles observed in similar organomercury compounds.

Beyond the geometry, DFT calculations also provide insights into the electronic structure, such as the distribution of electron density and the energies of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are involved in chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

Quantum Chemical Analysis of Bonding (e.g., Natural Bond Orbital Analysis)

Natural Bond Orbital (NBO) analysis is a computational technique used to study chemical bonding in molecules by analyzing the electron density. researchgate.net It provides a localized picture of bonding that aligns well with classical Lewis structures, describing interactions in terms of localized orbitals such as bonds, lone pairs, and antibonds. wikipedia.orgwisc.edu

For this compound, NBO analysis would be performed on the DFT-optimized geometry to understand the nature of the C-Hg and Hg-I bonds. This analysis partitions the molecular wavefunction into a set of localized one- and two-center orbitals. wikipedia.org Key outputs of an NBO analysis include the natural atomic charges and the hybridization of the orbitals forming the bonds.

A significant aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. cwejournal.org These interactions represent delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For instance, the interaction between a lone pair on the iodine atom and an antibonding orbital of the C-Hg bond can provide insights into the electronic stabilization within the molecule.

Table 2: Hypothetical Natural Bond Orbital (NBO) Analysis Data for this compound

| Atom | Natural Charge (e) | NBO | Occupancy | Hybridization |

| Hg | +0.75 | σ(C-Hg) | 1.98 | s(25%)p(75%)d(0.05%) |

| I | -0.45 | σ(Hg-I) | 1.99 | s(15%)p(85%) |

| C (bonded to Hg) | -0.60 | LP(I) | 1.99 | s(90%)p(10%) |

| O | -0.55 |

Note: These values are illustrative and represent typical charge distributions and hybridizations in organomercury halides.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, DFT calculations can be used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

Vibrational frequency calculations are typically performed after a successful geometry optimization. The second derivatives of the energy with respect to the atomic positions are calculated to yield a Hessian matrix, which, when diagonalized, gives the vibrational modes and their corresponding frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental values. chemrxiv.orgresearchgate.net

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch | 2980 | 2975 |

| C-O stretch | 1105 | 1100 |

| C-Hg stretch | 540 | 535 |

| Hg-I stretch | 160 | 155 |

Note: The predicted frequencies are scaled by a typical factor of 0.96. Experimental values are hypothetical for illustrative purposes.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane).

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and transition states along a reaction pathway. lupinepublishers.com For this compound, computational methods can be used to explore its reactivity, for example, in ligand exchange or decomposition reactions.

To model a reaction pathway, the geometries of the transition states are located on the potential energy surface. A transition state is a first-order saddle point, meaning it is a maximum along the reaction coordinate and a minimum in all other degrees of freedom. lupinepublishers.com Once the transition state is located, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a crucial parameter for understanding the reaction kinetics. By mapping out the energies of all stationary points along the reaction pathway, a comprehensive energy profile for the reaction can be constructed. These computational studies provide valuable insights into the feasibility and mechanism of potential reactions involving this compound. byu.edu

Advanced Applications of Iodo 2 Methoxy 2 Methylpropyl Mercury As a Chemical Intermediate

Utilization in Stereoselective Organic Transformations

The application of iodo(2-methoxy-2-methylpropyl)mercury as a precursor in stereoselective organic transformations is rooted in the well-defined stereochemistry of its formation via the oxymercuration reaction. The reaction of 2-methyl-1-propene with a mercury(II) salt in methanol (B129727) proceeds through a cyclic mercurinium ion intermediate. The subsequent attack of the methanol nucleophile occurs from the anti-face, leading to a product with a specific, predictable stereochemical arrangement.

This inherent stereocontrol is the cornerstone of its utility in subsequent reactions. The carbon-mercury bond can be cleaved in a stereospecific manner, allowing for the introduction of a variety of functional groups with a high degree of stereoselectivity. For instance, while demercuration with sodium borohydride (B1222165) is typically not stereospecific, other transformations of the carbon-mercury bond can preserve the initial stereochemistry.

| Transformation Type | Reagent | Stereochemical Outcome |

| Halogenation | I₂, Br₂ | Retention of configuration |

| Protonolysis | RCOOH | Retention of configuration |

| Acylation | RCOCl, AlCl₃ | Retention of configuration |

These stereospecific reactions enable the conversion of the initial oxymercuration product into a range of functionalized molecules where the newly introduced group occupies the same spatial position as the original mercury atom. This level of control is crucial in the synthesis of chiral molecules and natural products where specific stereoisomers are required for biological activity.

Strategies for Carbon-Carbon Bond Formation with Retention of Stereochemistry

A significant application of this compound lies in its ability to participate in carbon-carbon bond-forming reactions that proceed with retention of stereochemistry. The carbon-mercury bond, while relatively stable, can be activated to react with various carbon electrophiles, effectively acting as a nucleophilic carbon source.

One common strategy involves the transmetalation of the organomercurial with a more reactive organometallic species, such as an organocuprate or an organopalladium complex. These intermediates can then undergo coupling reactions with a variety of partners, including acid chlorides, alkyl halides, and vinyl halides. The key to maintaining stereochemical integrity often lies in the choice of catalyst and reaction conditions. For example, palladium-catalyzed coupling reactions of organomercurials have been shown to proceed with retention of configuration at the carbon center attached to the mercury atom.

Table of Exemplary C-C Bond Forming Reactions:

| Electrophile | Catalyst/Conditions | Product Type | Stereochemical Outcome |

| Acyl Chloride (RCOCl) | Palladium(0) | Ketone | Retention |

| Alkyl Halide (R'X) | Palladium(0) or Light | Alkylated Product | Retention (with radical mechanisms, scrambling can occur) |

| Vinyl Halide (R₂C=CHX) | Palladium(0) | Alkenylated Product | Retention |

The ability to form new carbon-carbon bonds while preserving the stereocenter established during the initial oxymercuration step makes this compound a powerful tool for the asymmetric synthesis of complex organic molecules.

Synthetic Routes to Complex Organic Molecules Incorporating the 2-methoxy-2-methylpropyl Moiety

The 2-methoxy-2-methylpropyl group, readily installed via this compound, can serve either as a stable structural element within a larger molecule or as a precursor to other functional groups. Its incorporation into complex organic molecules often leverages the predictable reactivity and stereochemistry of the parent organomercurial.

In natural product synthesis, the introduction of this moiety can be a key step in building up a complex carbon skeleton. For example, the 2-methoxy-2-methylpropyl group can act as a bulky, sterically directing group, influencing the stereochemical outcome of subsequent reactions at other positions in the molecule. Furthermore, the ether linkage within the moiety can be cleaved under specific conditions to reveal a hydroxyl group, providing a handle for further functionalization.

General Synthetic Strategy:

Oxymercuration: Stereoselective formation of this compound from 2-methyl-1-propene.

Carbon-Carbon Bond Formation: Stereospecific coupling of the organomercurial with a suitable electrophile to incorporate the 2-methoxy-2-methylpropyl moiety into a more complex scaffold.

Further Transformations: Elaboration of the resulting molecule, potentially involving modification or cleavage of the 2-methoxy-2-methylpropyl group, to arrive at the final target molecule.

This strategic incorporation allows for the controlled and predictable construction of complex molecular architectures with defined stereochemistry.

Role in the Synthesis of Immunological Probes (e.g., Haptens)

This compound and related organomercurials are valuable intermediates in the synthesis of haptens, which are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. The ability to introduce a specific chemical moiety, in this case, the 2-methoxy-2-methylpropyl group, onto a carrier is essential for developing highly specific antibodies.

The synthesis of such immunological probes often involves modifying the organomercurial to introduce a linking group that can be subsequently conjugated to a protein. For example, the carbon-mercury bond can be cleaved to introduce a functional group, such as a carboxylic acid or an amine, at a specific position. This functionalized molecule, now containing the 2-methoxy-2-methylpropyl haptenic determinant, can then be covalently attached to a carrier protein.

Schematic of Hapten Synthesis and Conjugation:

| Step | Description |

| 1. Oxymercuration | Formation of this compound. |

| 2. Functionalization | Conversion of the C-Hg bond to a group suitable for conjugation (e.g., -COOH, -NH₂). |

| 3. Conjugation | Covalent attachment of the functionalized hapten to a carrier protein (e.g., BSA, KLH). |

| 4. Immunization | Use of the hapten-carrier conjugate to elicit an antibody response specific to the 2-methoxy-2-methylpropyl moiety. |

This methodology allows for the generation of antibodies that can specifically recognize and bind to the 2-methoxy-2-methylpropyl group, enabling the development of sensitive and specific immunoassays for detecting molecules containing this structural feature.

Future Research Directions and Unexplored Avenues in Iodo 2 Methoxy 2 Methylpropyl Mercury Chemistry

Development of More Sustainable and Green Synthetic Routes

Currently, there is a lack of established and optimized synthetic routes for Iodo(2-methoxy-2-methylpropyl)mercury, let alone sustainable ones. Future research should prioritize the development of green synthetic methodologies that align with the principles of environmental stewardship.

Key Research Objectives:

Atom Economy: Investigations could focus on maximizing the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring addition reactions, such as the methoxymercuration of isobutylene (B52900) followed by in-situ iodination, which could theoretically offer high atom economy.

Use of Greener Solvents: Research into the use of benign solvents like water, ethanol, or supercritical fluids, in place of traditional hazardous organic solvents, is a critical avenue. The feasibility of performing the synthesis in aqueous micelles or deep eutectic solvents could be a novel area of exploration.

Energy Efficiency: The development of synthetic protocols that proceed under ambient temperature and pressure would significantly reduce the energy footprint of the synthesis. Microwave-assisted or sonochemical methods could also be investigated to enhance reaction rates and reduce energy consumption.

Renewable Feedstocks: A long-term goal could be the exploration of pathways to synthesize the organic precursor, 2-methoxy-2-methylpropane (MTBE), or its analogs from renewable biomass sources.

| Green Synthesis Metric | Traditional Approach (Hypothetical) | Proposed Green Route (Future Goal) |

| Solvent | Dichloromethane, Diethyl ether | Water, Ethanol, or solvent-free |

| Atom Economy | Moderate to Low | High (>90%) |

| Energy Input | High (reflux conditions) | Low (ambient temperature/microwave) |

| Reagent Toxicity | High (e.g., mercuric acetate) | Lower (e.g., less toxic mercury salts) |

Investigation of Novel Catalytic Transformations

The catalytic potential of this compound is entirely unexplored. Organomercury compounds have been known to participate in various catalytic cycles, and this specific compound may offer unique reactivity. solubilityofthings.comnih.govnih.gov

Potential Areas of Investigation:

Cross-Coupling Reactions: Research could explore the use of this compound as a transmetalation agent in palladium-catalyzed cross-coupling reactions. wikipedia.org The steric bulk of the 2-methoxy-2-methylpropyl group might influence the selectivity of these reactions.

Carbene Transfer Reactions: Phenylmercuric chloride is known to be a source of dichlorocarbene (B158193). wikipedia.org Future studies could investigate whether this compound can be a precursor for novel carbene species, potentially leading to new cyclopropanation or C-H insertion methodologies.

Lewis Acid Catalysis: The Lewis acidity of the mercury center could be exploited in catalytic reactions such as Diels-Alder or Friedel-Crafts type transformations. The influence of the alkoxy group on the Lewis acidity would be a key aspect to investigate.

| Catalytic Reaction Type | Potential Substrates | Desired Products |

| Suzuki-Miyaura Coupling | Aryl boronic acids | Biaryls |

| Stille Coupling | Organostannanes | Substituted styrenes |

| Cyclopropanation | Alkenes | Substituted cyclopropanes |

Advanced Spectroscopic Characterization Techniques

A fundamental gap in the knowledge of this compound is the absence of comprehensive spectroscopic data. Future research must focus on its thorough characterization using modern analytical methods. huji.ac.ilnih.govnih.govyoutube.comresearchgate.net

Proposed Spectroscopic Studies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H, 13C, and 199Hg NMR studies are essential. 199Hg NMR, in particular, would provide direct insight into the electronic environment of the mercury center. huji.ac.il Two-dimensional NMR techniques (COSY, HSQC, HMBC) would be crucial for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Studies on its fragmentation patterns under different ionization techniques (e.g., EI, ESI, MALDI) could provide valuable structural information.

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide definitive information on its solid-state structure, including bond lengths, bond angles, and any intermolecular interactions.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy would help in identifying the characteristic vibrational modes of the molecule, particularly the C-Hg and Hg-I bonds.

| Spectroscopic Technique | Information to be Obtained |

| 1H NMR | Chemical shifts and coupling constants of protons |

| 13C NMR | Chemical shifts of carbon atoms |

| 199Hg NMR | Chemical shift of the mercury nucleus |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| X-ray Crystallography | Solid-state molecular structure |

Computational Design and Prediction of Novel Reactivity

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. nih.govrsc.orgnih.govresearchgate.netresearchgate.netrsc.org

Future Computational Research Directions:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate the optimized geometry, electronic structure, and spectroscopic properties (NMR chemical shifts, vibrational frequencies) of the molecule. nih.govrsc.org This would provide a theoretical framework for interpreting future experimental data.

Reaction Mechanism Studies: Computational modeling can be used to investigate the mechanisms of potential reactions involving this compound, such as its formation and its participation in catalytic cycles. This can help in understanding the transition states and activation energies, thereby guiding the design of new reactions.

Prediction of Novel Reactivity: Quantum chemical calculations can be used to predict unexplored reactivity patterns. For example, the stability of potential intermediates in novel catalytic cycles could be assessed, or the susceptibility of the molecule to different types of reagents could be modeled.

| Computational Method | Property to be Predicted |

| DFT Geometry Optimization | Bond lengths, bond angles, and dihedral angles |

| TD-DFT | Electronic absorption spectra |

| NBO Analysis | Atomic charges and orbital interactions |

| IRC Calculations | Reaction pathways and transition states |

This compound represents a significant knowledge gap in the field of organomercury chemistry. The future research directions outlined in this article provide a roadmap for the comprehensive investigation of this compound. By focusing on sustainable synthesis, exploring its catalytic potential, applying advanced spectroscopic techniques for its characterization, and leveraging the predictive power of computational chemistry, the scientific community can transform this compound from an unknown entity into a well-understood chemical compound with potential applications in synthesis and catalysis.

Q & A

Q. Resolution Strategies :

- Combine multiple techniques (e.g., IR for functional groups, mass spectrometry for molecular weight).

- Use low-temperature crystallography to reduce thermal motion artifacts.

- Cross-validate with computational methods (DFT calculations for bond lengths/angles) .

Advanced: Can this compound participate in halogen bonding interactions, and how does this affect its application in coordination chemistry?

Answer:

The iodine atom can act as a halogen bond donor (σ-hole interaction), forming non-covalent bonds with electron-rich species (e.g., pyridines, carboxylates). This property is exploited in:

- Supramolecular Chemistry : Design of self-assembled frameworks (e.g., coordination polymers).

- Catalysis : Stabilization of transition states via halogen bonding.

Q. Methodological Considerations :

- Use X-ray diffraction to identify halogen bond distances (typically 3.0–3.5 Å).

- Compare binding constants (via ITC or UV-Vis titration) with chloro analogs to quantify halogen bonding efficacy .

Basic: What are the environmental persistence and degradation pathways of this compound?

Answer:

Mercury-organic bonds resist hydrolysis, but microbial action (e.g., Pseudomonas spp.) can cleave Hg–C bonds under anaerobic conditions. Key pathways:

- Photodegradation : UV light induces homolytic cleavage, releasing Hg and iodinated fragments.

- Redox Reactions : Iodide may oxidize to iodine (I₂) in acidic environments, altering speciation.

Monitor degradation using ICP-MS for mercury and GC-MS for organic byproducts .

Advanced: How do steric effects from the 2-methoxy-2-methylpropyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The bulky substituent:

- Reduces Reaction Rates : Steric hindrance limits access to the mercury center in transmetalation steps.

- Enhances Selectivity : Favors mono-substitution in Pd-catalyzed reactions (e.g., Stille couplings).

Q. Experimental Optimization :

- Use bulky ligands (e.g., P(t-Bu)₃) to match steric demands.

- Screen solvents (e.g., toluene vs. THF) to balance solubility and transition-state accessibility.

- Compare yields with less hindered analogs (e.g., methylmercury iodide) to quantify steric effects .

Basic: What computational methods are suitable for modeling the electronic structure of this compound?

Answer:

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with relativistic pseudopotentials for Hg and I.

- Natural Bond Orbital (NBO) Analysis : Quantifies charge distribution, highlighting Hg’s electrophilicity.

- Molecular Dynamics (MD) : Simulates solvation effects in polar solvents.

Validate with experimental data (e.g., X-ray bond lengths) .

Advanced: How does the electronic nature of the methoxy group impact the compound’s stability under acidic or basic conditions?

Answer:

The methoxy group:

- Acidic Conditions : Protonation destabilizes the Hg–O bond, leading to hydrolysis (Hg–OH formation).

- Basic Conditions : Dealkylation may occur via nucleophilic attack on the methoxy carbon.

Q. Mitigation Strategies :

- Stabilize with chelating agents (e.g., crown ethers) in basic media.

- Monitor degradation via NMR (disappearance of methoxy signals) .

Advanced: What role does this compound play in the study of mercury isotope fractionation?

Answer:

The compound is used to investigate mass-dependent fractionation (MDF) and mass-independent fractionation (MIF) in:

- Geochemical Tracing : Isotopic signatures () track anthropogenic vs. natural mercury sources.

- Biochemical Studies : Enzymatic processing (e.g., by mer operon bacteria) alters isotope ratios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products